

O-Methylpallidine: Detailed ^1H and ^{13}C NMR Spectroscopic Analysis for Structural Elucidation

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Compound of Interest

Compound Name: *O-Methylpallidine*

Cat. No.: *B131738*

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Application Note

Audience: Researchers, scientists, and drug development professionals in the fields of natural product chemistry, pharmacology, and analytical chemistry.

Purpose: This document provides a comprehensive overview of the ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectroscopic data for the morphinandienone alkaloid, **O-Methylpallidine**. Detailed tables of chemical shifts and a standardized experimental protocol are presented to aid in the unequivocal identification and structural elucidation of this compound.

Introduction

O-Methylpallidine is a naturally occurring morphinandienone alkaloid found in various plant species, including *Croton elegans*. Morphinandienone alkaloids are of significant interest to the scientific community due to their diverse and potent biological activities, which include potential analgesic, anti-inflammatory, and cytotoxic properties. Accurate and detailed spectroscopic data are paramount for the unambiguous identification and characterization of such compounds in phytochemical and pharmacological research. This application note presents the complete ^1H and ^{13}C NMR assignments for **O-Methylpallidine**, providing a valuable resource for researchers working with this class of alkaloids.

Chemical Structure

The chemical structure of **O-Methylpallidine**, systematically named (1S,9S)-4,5,13-trimethoxy-17-methyl-17-azatetracyclo[7.5.3.0^{1,10}.0^{2,7}]heptadeca-2,4,6,10,13-pentaen-12-one, is depicted below.

Figure 1: Chemical Structure of **O-Methylpallidine** (C₂₀H₂₃NO₄).

¹H and ¹³C NMR Spectral Data Assignment

The following tables summarize the ¹H and ¹³C NMR spectral data for **O-Methylpallidine**, acquired in deuterated chloroform (CDCl₃). The assignments are based on comprehensive 1D and 2D NMR experiments, including HSQC and HMBC.

Table 1: ¹H NMR Data for **O-Methylpallidine** (500 MHz, CDCl₃)

Atom No.	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
1	3.25	m	-
2	6.75	s	-
5	6.28	s	-
7	2.85	m	-
8	6.78	s	-
9	3.05	m	-
10	2.50	m	-
10	2.65	m	-
15	2.20	m	-
15	2.40	m	-
16	2.95	m	-
16	3.15	m	-
N-CH ₃	2.45	s	-
OCH ₃ -3	3.85	s	-
OCH ₃ -4	3.90	s	-
OCH ₃ -6	3.60	s	-

Table 2: ¹³C NMR Data for **O-Methylpallidine** (125 MHz, CDCl₃)

Atom No.	Chemical Shift (δ) ppm
1	48.5
2	128.0
3	142.5
4	152.0
4a	125.5
5	118.0
6	158.5
7	129.5
8	110.0
8a	127.0
9	60.0
10	43.0
11	47.5
12	205.0
13	135.0
14	145.0
15	30.0
16	52.5
N-CH ₃	42.0
OCH ₃ -3	56.0
OCH ₃ -4	56.5
OCH ₃ -6	55.5

Experimental Protocols

Sample Preparation for NMR Analysis

- **Compound Isolation:** **O-Methylpallidine** is isolated from the plant source, such as *Croton elegans*, using standard phytochemical extraction and chromatographic techniques.
- **Sample Weighing:** Accurately weigh approximately 5-10 mg of purified **O-Methylpallidine**.
- **Solvent Addition:** Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- **Transfer to NMR Tube:** Transfer the solution to a clean, dry 5 mm NMR tube.

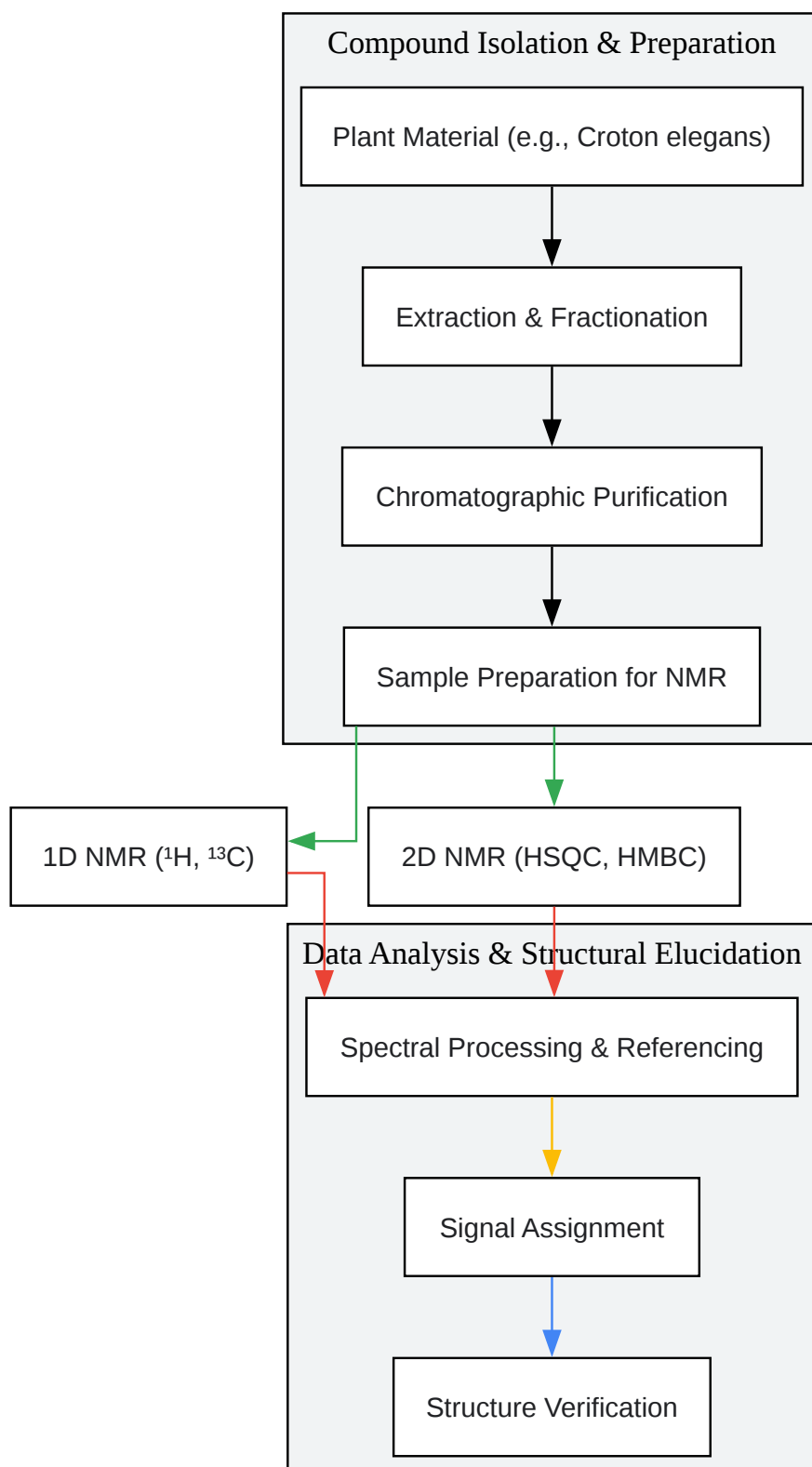
NMR Data Acquisition

- **Instrumentation:** NMR spectra are recorded on a 500 MHz spectrometer.
- **^1H NMR Acquisition:**
 - Set the spectral width to approximately 15 ppm.
 - Use a 30-degree pulse angle.
 - Set the relaxation delay to 1.0 second.
 - Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
- **^{13}C NMR Acquisition:**
 - Set the spectral width to approximately 220 ppm.
 - Use a proton-decoupled pulse sequence.
 - Set the relaxation delay to 2.0 seconds.
 - Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of the ^{13}C isotope.

- 2D NMR (HSQC and HMBC) Acquisition:
 - Utilize standard pulse programs for Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments.
 - Optimize the spectral widths and acquisition times for both dimensions to ensure adequate resolution.
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decays (FIDs).
 - Perform phase and baseline corrections.
 - Reference the spectra to the TMS signal ($\delta = 0.00$ ppm for ^1H and ^{13}C).

Logical Workflow for NMR-based Structural Elucidation

The following diagram illustrates the logical workflow for the structural elucidation of **O-Methylpallidine** using NMR spectroscopy.



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Caption: Workflow for the isolation, NMR analysis, and structural elucidation of **O-Methylpallidine**.

Conclusion

This application note provides a detailed and reliable reference for the ^1H and ^{13}C NMR spectroscopic data of **O-Methylpallidine**. The tabulated chemical shifts and the outlined experimental protocol will serve as a valuable tool for researchers in the unambiguous identification and characterization of this and related morphinandienone alkaloids. The provided workflow diagram further clarifies the logical steps involved in such a structural elucidation process.

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